Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The chemical scaffold represented by Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate presents a compelling starting point for drug discovery, combining two moieties of significant pharmacological interest: the 4-methylpiperazine group and a substituted benzene ring. The piperazine ring is a "privileged structure" in medicinal chemistry, found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[1][3] This guide provides a comprehensive framework for researchers and drug development professionals on the strategic design, synthesis, and evaluation of analogs and homologs of this core structure. It outlines the medicinal chemistry rationale, detailed experimental protocols, and a cascading evaluation workflow to identify and optimize novel therapeutic candidates.
Deconstruction of the Core Scaffold: Rationale for Exploration
The title compound, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate, can be dissected into three key components, each offering distinct opportunities for modification to modulate biological activity and pharmacokinetic properties.
-
4-Methylpiperazine Moiety: This basic, nitrogen-containing heterocycle is a common pharmacophore in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.[4] Its presence suggests a potential for CNS activity, as the basic nitrogen can be protonated at physiological pH, influencing solubility and interaction with biological targets.[1] The methyl group on the distal nitrogen (N4) prevents the formation of potentially reactive secondary amine metabolites.
-
Methyl Benzoate "A-Ring": The substituted benzene ring serves as a scaffold. The position of the substituents (meta in this case) dictates the geometry of the molecule. The methyl ester is a potential metabolic soft spot, subject to hydrolysis by esterases in vivo to the corresponding carboxylic acid. This can be a deliberate prodrug strategy or a liability leading to rapid clearance.
-
Methylene Linker: The single carbon bridge between the piperazine and the benzene ring provides a degree of conformational flexibility. Altering the length of this linker (homologation) can significantly impact how the two key moieties are presented to a biological target.
Caption: Deconstruction of the core chemical scaffold.
Strategic Design of Analogs and Homologs
A systematic analoging strategy is crucial for developing a robust Structure-Activity Relationship (SAR). The goal is to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
Homologation of the Linker
The simplest modification is to alter the length of the methylene linker (-(CH₂)n-). This explores the optimal spatial relationship between the piperazine pharmacophore and the aromatic ring.
Modification of the 4-Methylpiperazine Ring
-
N4-Substitution: Replacing the N4-methyl group with other small alkyl groups (ethyl, isopropyl) or even hydrogen can fine-tune basicity (pKa) and steric interactions.
-
Ring Bioisosteres: The piperazine ring can be replaced with other cyclic amines like piperidine or morpholine to probe the importance of the second nitrogen atom for activity and physicochemical properties.
Modification of the Aromatic Ring and Ester
-
Positional Isomerism: Moving the piperazinomethyl group from the meta (3-position) to the ortho (2-) or para (4-) position will drastically alter the molecule's shape and could uncover new interactions with a target.
-
Ring Substitution: Introducing small electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., OCH₃) groups onto the benzene ring can influence electronic properties and metabolic stability.
-
Ester Bioisosteres: The methyl ester is a key site for modification. Bioisosteric replacement is a powerful strategy to improve metabolic stability or change properties.[6][7][8][9] Common replacements include amides, oxadiazoles, or tetrazoles (as a carboxylic acid bioisostere after hydrolysis).[8][9]
Table 1: Proposed Analog Design Strategy
| Modification Site |
Proposed Change |
Rationale |
| Methylene Linker |
-(CH₂)₂- (ethyl), -(CH₂)₃- (propyl) |
Optimize spatial orientation and target engagement. |
| N4-Piperazine |
N-H, N-Ethyl |
Modulate pKa, steric hindrance, and potential for H-bonding. |
| Piperazine Ring |
Replace with Morpholine |
Reduce basicity, potentially improve safety profile. |
| A-Ring Linker Position |
Ortho, Para |
Explore different geometric presentations to the biological target. |
| A-Ring Substitution |
4-Fluoro, 5-Chloro |
Enhance metabolic stability, modulate electronic properties. |
| Methyl Ester |
Carboxylic Acid, N-methylamide |
Explore prodrug vs. active metabolite; improve metabolic stability. |
| Methyl Ester | Replace with 1,2,4-Oxadiazole | Introduce a stable, non-hydrolyzable ester bioisostere.[9] |
Synthesis Protocols
A robust and flexible synthetic route is essential for generating the proposed analogs. Reductive amination is a highly efficient method for synthesizing the parent compound and many of its derivatives.[10][11]
General Synthesis of the Core Scaffold via Reductive Amination
This protocol describes the synthesis of the para-isomer, which is analogous to a known precursor for the drug Imatinib.[10] The synthesis of the meta-isomer follows the same principle.
Protocol 1: Synthesis of Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate [11]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), suspend sodium borohydride (NaBH₄, 20.0 g) in chloroform (CHCl₃, 220 mL) and cool to 0-5 °C in an ice bath.
-
Activator Addition: Slowly add glacial acetic acid (140 mL) dropwise over 1 hour, maintaining the temperature at 0-5 °C. Stir the resulting mixture for 1.5 hours at this temperature.
-
Amine and Aldehyde Addition: To the stirred mixture, add 1-methylpiperazine (28.0 mL) followed by a solution of methyl 4-formylbenzoate (43.4 g) in CHCl₃ (60 mL).
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Workup: Carefully quench the reaction by adding water (150 mL). Adjust the pH to 8.0-9.0 using a saturated sodium carbonate (Na₂CO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield the product as a yellowish oil.
Synthesis of Carboxylic Acid Analog via Saponification
Protocol 2: Hydrolysis to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid [11]
-
Dissolution: Dissolve the methyl ester product from Protocol 1 (e.g., 1.25 g) in a solution of potassium hydroxide (KOH, 0.93 g) in methanol (15 mL).
-
Hydrolysis: Add water (0.75 mL) and heat the mixture to reflux for 1 hour. Monitor reaction completion by TLC or LC-MS.
-
Neutralization: After cooling to room temperature, adjust the pH to ~6 with 2 M hydrochloric acid (HCl).
-
Isolation: Remove the solvent by evaporation under reduced pressure. The resulting residue contains the desired carboxylic acid and inorganic salts, which can often be used in subsequent steps without further purification.
Biological Evaluation: A Tiered Screening Cascade
Given the prevalence of the piperazine moiety in CNS-active drugs, a primary hypothesis is that these analogs will interact with aminergic GPCRs (e.g., serotonin or dopamine receptors).[4][12] A tiered approach to screening is efficient for identifying promising candidates.
Caption: A tiered workflow for compound evaluation.
Tier 1: Primary Screening - Target Binding
The initial step is to assess the binding affinity of the synthesized library against a panel of relevant GPCRs. Radioligand binding assays are the gold standard for this purpose.[13]
Protocol 3: Radioligand Competition Binding Assay [13][14]
-
Membrane Preparation: Use commercially available cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., Dopamine D2 or Serotonin 5-HT2A).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) near its Kd value.
-
Serial dilutions of the test compound (typically from 10 nM to 100 µM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of specific radioligand binding (IC₅₀). Convert IC₅₀ values to binding affinity constants (Ki) using the Cheng-Prusoff equation.
Tier 2: Functional Activity - GTPγS Binding Assay
Compounds that show significant binding affinity (e.g., Ki < 1 µM) should be advanced to functional assays to determine if they are agonists, antagonists, or inverse agonists. The GTPγS binding assay is a common method to measure G-protein activation following receptor stimulation.[15]
Protocol 4: [³⁵S]GTPγS Functional Assay [15][16]
-
Assay Components: In a 96-well plate, combine:
-
Receptor-expressing cell membranes (10-20 µg protein/well).
-
Serial dilutions of the test compound.
-
GDP (typically 10-30 µM) to ensure the G-protein is in its inactive state.
-
Incubation: Pre-incubate for 15-20 minutes at 30 °C.
-
Initiation: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to initiate the reaction. For antagonist testing, also add a fixed concentration of a known agonist (at its EC₈₀).
-
Reaction: Incubate for 30-60 minutes at 30 °C.[15]
-
Termination & Analysis: Terminate and filter the reaction as described in the binding assay protocol. Quantify the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Plot the data to generate concentration-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Tier 3: In Vitro ADMET Profiling
Promising leads with high potency and selectivity must be evaluated for their drug-like properties. Early assessment of ADMET properties is critical to reduce late-stage attrition.[5][17][18][19]
Intestinal Permeability: Caco-2 Assay
The Caco-2 assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[20][21][22][23]
Protocol 5: Bidirectional Caco-2 Permeability Assay [21][22]
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for ~21 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of each monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values >200 Ω·cm².[24]
-
Assay Setup:
-
A→B Transport (Apical to Basolateral): Add the test compound (typically 10 µM) to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh buffer.
-
B→A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) chamber. The apical (receiver) chamber contains fresh buffer.
-
Incubation: Incubate the plates at 37 °C with gentle shaking for 2 hours.
-
Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver chambers. Analyze the concentration of the test compound using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[21]
Metabolic Stability: CYP450 Inhibition
Drug-drug interactions often arise from the inhibition of cytochrome P450 (CYP) enzymes.[25] An in vitro assay using human liver microsomes is used to determine the IC₅₀ of a compound against major CYP isoforms.[25][26][27][28]
Protocol 6: CYP450 Inhibition Assay [25]
-
Incubation Mixture: In a 96-well plate, incubate human liver microsomes (~0.1 mg/mL) with a specific CYP isoform probe substrate (e.g., Phenacetin for CYP1A2) and various concentrations of the test compound.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubation: Incubate at 37 °C for a short period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
Data Analysis: Calculate the percent inhibition of metabolite formation relative to a vehicle control. Determine the IC₅₀ value for each major CYP isoform (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).
Cardiac Safety: hERG Channel Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[29] Early assessment of hERG liability is a regulatory requirement.[30]
Protocol 7: Automated Patch Clamp hERG Assay [29][31]
-
Cell Preparation: Use a cell line stably expressing the human hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp: Use an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[29]
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG tail current.[30]
-
Compound Application: After establishing a stable baseline current, sequentially apply increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).
-
Data Acquisition: Record the hERG current throughout the experiment.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC₅₀ value.
Table 2: Hypothetical Screening Data for a Set of Analogs
| Compound ID |
Modification |
Target Ki (nM) |
Functional IC₅₀ (nM) |
Caco-2 Papp (A→B) (10⁻⁶ cm/s) |
Efflux Ratio |
hERG IC₅₀ (µM) |
CYP3A4 IC₅₀ (µM) |
| LEAD-001 |
Parent Compound |
85 |
150 (Antagonist) |
2.5 |
4.1 |
8.5 |
12.0 |
| LEAD-002 |
Carboxylic Acid |
120 |
210 (Antagonist) |
0.5 |
1.2 |
> 50 |
> 50 |
| LEAD-003 |
Para-isomer |
25 |
45 (Antagonist) |
5.1 |
3.5 |
11.2 |
9.8 |
| LEAD-004 |
Para, 4-Fluoro |
15 |
28 (Antagonist) |
6.2 |
1.8 |
> 50 |
25.4 |
| LEAD-005 | N-H Piperazine | 98 | 180 (Antagonist) | 1.8 | 2.9 | 22.1 | 33.7 |
Interpretation: In this hypothetical dataset, LEAD-004 emerges as a promising candidate. The shift to the para-position and addition of a fluoro group significantly improved target potency (Ki = 15 nM ), maintained good permeability (Papp = 6.2 ), reduced the efflux ratio to an acceptable level (1.8 ), and critically, eliminated the hERG liability (>50 µM ) while improving the CYP3A4 inhibition profile. This demonstrates a clear path for lead optimization.
Conclusion and Future Directions
The Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate scaffold serves as an exemplary starting point for a structured drug discovery program. By systematically applying principles of medicinal chemistry, including homologation, bioisosterism, and positional scanning, researchers can efficiently explore the chemical space around this core. The tiered evaluation cascade presented in this guide, from primary binding assays through to essential in vitro ADMET profiling, provides a self-validating framework to identify potent, selective, and developable clinical candidates. The success of this approach hinges on the tight integration of rational design, efficient synthesis, and a logical, data-driven screening funnel to de-risk candidates and accelerate their path toward clinical evaluation.
References
- A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate. Available at: https://www.researchgate.
- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/106261-48-7.htm
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents. Available at: https://patents.google.
- Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960965/
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/37629087/
- GTPγS Binding Assays. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/books/NBK92015/
- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: https://ajptr.com/index.php/ajptr/article/view/1000
- hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: https://www.evotec.com/en/execute/adme-tox/in-vitro-safety/cardiovascular-safety/herg-safety
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- The medicinal chemistry of piperazines: A review. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/37882298/
- Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/31592323/
- In Vitro ADME. Selvita. Available at: https://selvita.com/expertise-areas/drug-metabolism-and-pharmacokinetics-dmpk/in-vitro-adme/
- Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: https://www.evotec.com/en/execute/adme-tox/dmpk/cyp-inhibition
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine. Available at: https://enamine.net/services/adme-screening/metabolic-stability/lc-ms-ms-based-cytochrome-p450-inhibition-assay-panel-of-5-or-7-cyp450
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: https://www.mdpi.com/1420-3049/28/19/6837
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: https://www.researchgate.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec. Available at: https://www.wuxiapptec.com/insights/a-guide-to-in-vitro-adme-testing-in-drug-development
- Caco-2 Permeability Assay. Evotec. Available at: https://www.evotec.com/en/execute/adme-tox/dmpk/caco-2-permeability
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7149792/
- 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186178/
- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity. Available at: https://www.revvity.com/resources/technical-resources/app-notes/a-simple-method-for-preparing-gpcr-membrane-model-extracts-from-stable-cell-lines-for-use-with-the-htrf-gtp-gi-binding-assay
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. Available at: https://www.fda.gov/media/130920/download
- CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. Available at: https://lifenethealthlifesciences.org/services/cell-based-assays/cyp-inhibition-assay/
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/books/NBK326710/
- Cell-based hERG Channel Inhibition Assay in High-throughput Format. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6865882/
- The medicinal chemistry of piperazines: A review. Scilit. Available at: https://www.scilit.net/article/10.1002/ardp.202300223
- Caco2 assay protocol. Unknown Source. Available at: https://www.biorxiv.org/content/biorxiv/suppl/2019/07/31/720672.DC1/720672-1.pdf
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: https://drughunter.com/blog/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: https://www.unodc.org/documents/scientific/Piperazines.pdf
- Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/extraction-purification-functional-g-protein-coupled-receptors.html
- Preparation of Methyl Benzoate. Unknown Source. Available at: http://www.lahc.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4518073/
- Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents. Available at: https://patents.google.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: https://www.multispaninc.com/gpcr-membrane-ligand-binding-assay-development/
- In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: https://www.bioduro-sundia.com/in-vitro-adme/
- The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available at: https://www.youtube.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.202300589
- Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/28027531/
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10747444/
- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. XenoTech. Available at: https://www.xenotech.com/blog/how-to-choose-the-right-in-vitro-adme-assays-for-small-molecule-drugs
- Application of Bioisosteres in Drug Design. SlideShare. Available at: https://www.slideshare.
- Application Notes and Protocols for hERG Channel Assay of Actisomide. Benchchem. Available at: https://www.benchchem.com/application-notes/21/herg-channel-assay-of-actisomide
- CYP Inhibition Assays. Eurofins Discovery. Available at: https://www.eurofinsdiscoveryservices.com/dmpk-adme/in-vitro-assays/cyp-inhibition-assays/
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem. Available at: https://www.benchchem.
- Caco-2 Permeability Assay. Enamine. Available at: https://enamine.net/services/adme-screening/absorption-permeability/caco-2-permeability-assay
- Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: https://www.moleculardevices.com/sites/default/files/en/assets/posters/htrf-gpcr-binding-assays.pdf
- Piperazine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Piperazine
- hERG Serum Shift Assay. Charles River Laboratories. Available at: https://www.criver.com/products-services/discovery-services/safety-assessment/in-vitro-cardiac-risk-assessment/herg-serum-shift-assay
- Caco-2 permeability assay. Creative Bioarray. Available at: https://www.creative-bioarray.com/caco-2-permeability-assay.htm
- Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/38148817/
Sources